molecular formula C8H18N2 B12090687 1-Ethyl-2,6-dimethylpiperazine

1-Ethyl-2,6-dimethylpiperazine

Cat. No.: B12090687
M. Wt: 142.24 g/mol
InChI Key: GKHLJUSYIJMTQH-UHFFFAOYSA-N
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Description

1-Ethyl-2,6-dimethylpiperazine is a heterocyclic organic compound belonging to the piperazine family Piperazines are characterized by a six-membered ring containing two nitrogen atoms at opposite positions This specific compound, with the molecular formula C8H18N2, is notable for its structural modifications, which include ethyl and dimethyl groups attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-2,6-dimethylpiperazine can be synthesized through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically requires the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the reaction . Another method involves the ring opening of aziridines under the action of N-nucleophiles .

Industrial Production Methods

For industrial-scale production, a one-step synthesis under gas-solid phase catalysis in a stationary bed is often employed. This method uses 1,2-propylene diamine as a starting material and a metal-supported catalyst, such as copper or nickel, to achieve high yields . The process is advantageous due to its simplicity, low cost, and minimal environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2,6-dimethylpiperazine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions are common, where halogenated compounds can replace hydrogen atoms on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield N-oxides, while reduction can produce various amines.

Scientific Research Applications

1-Ethyl-2,6-dimethylpiperazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Ethyl-2,6-dimethylpiperazine involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperazine: Lacks the ethyl group, which can affect its chemical properties and applications.

    1-Ethylpiperazine:

    2,6-Diethylpiperazine: Contains two ethyl groups, which can further alter its properties.

Uniqueness

1-Ethyl-2,6-dimethylpiperazine is unique due to its specific combination of ethyl and dimethyl groups. This structural configuration can enhance its stability, reactivity, and potential biological activities compared to other piperazine derivatives .

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

1-ethyl-2,6-dimethylpiperazine

InChI

InChI=1S/C8H18N2/c1-4-10-7(2)5-9-6-8(10)3/h7-9H,4-6H2,1-3H3

InChI Key

GKHLJUSYIJMTQH-UHFFFAOYSA-N

Canonical SMILES

CCN1C(CNCC1C)C

Origin of Product

United States

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